molecular formula C13H16BrN5OS B2456846 5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole CAS No. 2380008-77-3

5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole

Cat. No.: B2456846
CAS No.: 2380008-77-3
M. Wt: 370.27
InChI Key: BPGCDKMNEWSLOA-UHFFFAOYSA-N
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Description

The compound “5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole” is a complex organic molecule. It contains several functional groups, including a bromopyrimidine, a piperidine ring, and a thiadiazole ring .


Molecular Structure Analysis

The molecule likely has a complex 3D structure due to the presence of the piperidine ring. The bromopyrimidine and thiadiazole groups are aromatic and planar .


Chemical Reactions Analysis

Bromopyrimidines are often used in substitution reactions, where the bromine atom is replaced by another group . The piperidine ring can undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Bromopyrimidines are typically solid at room temperature .

Mechanism of Action

Without specific context, it’s hard to determine the mechanism of action of this compound. It could potentially interact with biological systems through the pyrimidine ring, which is a component of nucleic acids .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. Brominated compounds can be hazardous and cause irritation .

Properties

IUPAC Name

5-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5OS/c1-9-17-13(21-18-9)19-4-2-3-10(7-19)8-20-12-15-5-11(14)6-16-12/h5-6,10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGCDKMNEWSLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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